PF-04628935
CAS No.:
Cat. No.: VC0539112
Molecular Formula: C24H26ClN7OS
Molecular Weight: 496.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H26ClN7OS |
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Molecular Weight | 496.0 g/mol |
IUPAC Name | 1-[2-[[2-chloro-4-(triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]nonan-7-yl]-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethanone |
Standard InChI | InChI=1S/C24H26ClN7OS/c1-17-12-31-14-19(28-23(31)34-17)10-22(33)30-8-4-24(5-9-30)15-29(16-24)13-18-2-3-20(11-21(18)25)32-26-6-7-27-32/h2-3,6-7,11-12,14H,4-5,8-10,13,15-16H2,1H3 |
Standard InChI Key | MTDYDDJVCIHZKH-UHFFFAOYSA-N |
SMILES | CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl |
Canonical SMILES | CC1=CN2C=C(N=C2S1)CC(=O)N3CCC4(CC3)CN(C4)CC5=C(C=C(C=C5)N6N=CC=N6)Cl |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
PF-04628935, also referred to as compound 10n in some literature, is characterized by a complex molecular structure with the IUPAC name 1-[2-[[2-Chloro-4-(2H-1,2,3-triazol-2-yl)phenyl]methyl]-2,7-diazaspiro[3.5]non-7-yl]-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone . The compound features a spirocyclic piperidine-azetidine scaffold, which appears to be critical for its activity as a ghrelin receptor inverse agonist.
Physical and Chemical Characteristics
The detailed chemical and physical properties of PF-04628935 are summarized in Table 1 below:
Pharmacological Profile
PF-04628935 was identified through medicinal chemistry efforts to develop potent inverse agonists of the ghrelin receptor. The compound exhibits high potency against the human ghrelin receptor with an IC50 value of 4.6 nM .
Mechanism of Action
As a ghrelin receptor inverse agonist, PF-04628935 suppresses the constitutive activity of the ghrelin receptor (GHSR1a). The ghrelin receptor exhibits significant ligand-independent constitutive activity, which can be pharmacologically targeted to induce inverse ghrelin actions . By binding to the receptor, PF-04628935 reduces its basal signaling activity, leading to physiological effects that are opposite to those induced by ghrelin, the endogenous ligand of GHSR1a .
Pharmacokinetic Properties
PF-04628935 demonstrates favorable pharmacokinetic properties that enhance its potential as a therapeutic agent:
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It is orally bioavailable, with studies in rats showing bioavailability of approximately 43%
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It exhibits reasonable penetration into the brain, making it suitable for targeting central nervous system effects of ghrelin signaling
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The compound's stability and absorption characteristics support its potential for clinical development
Biological Activity
Extensive preclinical studies have demonstrated that PF-04628935 and similar ghrelin receptor inverse agonists produce significant biological effects that may have therapeutic implications for metabolic disorders.
Effects on Food Intake and Body Weight
Studies in various animal models have shown that PF-04628935 can:
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Acutely reduce food intake in mice without inducing conditioned taste aversion (CTA), suggesting a specific effect on appetite regulation rather than general malaise
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Chronically suppress food intake in Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes
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Reduce both food intake and body weight in diet-induced obese (DIO) mice
These findings strongly suggest that ghrelin receptor inverse agonists like PF-04628935 may be effective in managing obesity by modulating appetite and energy expenditure through central actions on ghrelin signaling.
Effects on Glucose Metabolism
PF-04628935 has demonstrated significant effects on glucose metabolism in preclinical models:
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Improved oral glucose tolerance in ZDF rats during chronic treatment
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Reduced both fasting and stimulated glucose levels in DIO mice compared with pair-fed and vehicle-treated controls
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Slowed the progression of islet hyperplasia to fibrosis in ZDF rats, suggesting a protective effect on pancreatic function
These effects on glucose homeostasis indicate potential utility in treating type 2 diabetes, beyond the compound's effects on body weight management.
Effects on Liver and Lipid Metabolism
Treatment with GHSR-IA1 (a ghrelin receptor inverse agonist related to PF-04628935) markedly decreased hepatic steatosis in DIO mice, suggesting beneficial effects on non-alcoholic fatty liver disease (NAFLD), a common comorbidity of obesity and type 2 diabetes . Additionally, GHSR-IA2 treatment decreased blood lipids in DIO mice, indicating potential benefits for dyslipidemia .
Preclinical Studies
Several studies have evaluated the efficacy and safety profile of PF-04628935 and related ghrelin receptor inverse agonists in various animal models of metabolic disorders.
Studies in Healthy Mice
Initial studies in healthy mice demonstrated that PF-04628935 acutely reduced food intake without inducing conditioned taste aversion, a significant advantage over many other appetite-suppressing agents . Chronic administration increased metabolic rate in chow-fed mice, suggesting multiple mechanisms of action in energy balance regulation .
Studies in Zucker Diabetic Fatty (ZDF) Rats
ZDF rats are a well-established model of type 2 diabetes characterized by obesity, insulin resistance, and progressive beta-cell dysfunction. In these animals, chronic administration of GHSR-IA1 (a compound related to PF-04628935):
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Suppressed food intake
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Improved oral glucose tolerance
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Slowed the progression of pancreatic islet hyperplasia to fibrosis
These findings suggest potential benefits in preserving beta-cell function in addition to improving glycemic control.
Studies in Diet-Induced Obese (DIO) Mice
In DIO mice, a model of obesity that closely resembles human obesity, GHSR-IA2 treatment:
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Reduced food intake and body weight
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Decreased both fasting and stimulated glucose levels
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Reduced blood lipids
These comprehensive metabolic benefits highlight the potential of ghrelin receptor inverse agonists like PF-04628935 as multi-faceted therapeutic agents for obesity-related metabolic disorders.
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